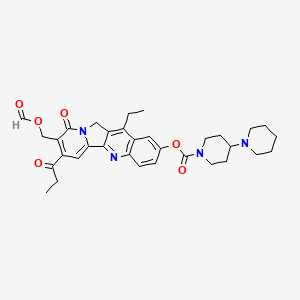

12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone is a derivative of irinotecan, a well-known chemotherapeutic agent used primarily in the treatment of colon cancer. This compound is part of the camptothecin family, which is known for its potent anti-cancer properties. The unique structure of this compound allows it to interact with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone typically involves multiple steps, starting from camptothecin. The process includes the introduction of various functional groups to the camptothecin core structure. Key steps include:

Esterification: Introduction of the formyloxy group.

Oxidation: Formation of the 9-oxo group.

Acylation: Addition of the propionyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with stringent control over temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones, while reduction reactions produce alcohols.

Scientific Research Applications

12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone has several scientific research applications:

Chemistry: Used as a building block for synthesizing other camptothecin derivatives.

Biology: Studied for its interactions with DNA and proteins.

Medicine: Investigated for its potential as an anti-cancer agent.

Industry: Used in the production of chemotherapeutic drugs.

Mechanism of Action

The mechanism of action of 12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone involves inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, the compound induces DNA damage, leading to cell death. The molecular targets and pathways involved include:

DNA topoisomerase I: Primary target.

Apoptosis pathways: Activation of cell death pathways.

Comparison with Similar Compounds

Similar Compounds

Irinotecan: The parent compound, used in colon cancer treatment.

Topotecan: Another camptothecin derivative used in ovarian and small cell lung cancer.

SN-38: The active metabolite of irinotecan, known for its potent anti-cancer activity.

Uniqueness

12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone is unique due to its specific functional groups, which enhance its interaction with DNA topoisomerase I and improve its anti-cancer properties compared to other camptothecin derivatives.

Biological Activity

12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone, a derivative of the well-known chemotherapeutic agent irinotecan, has garnered attention for its potential biological activity, particularly in cancer treatment. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties.

- Molecular Formula : C33H38N4O6

- Molecular Weight : 586.678 g/mol

- CAS Number : 143490-56-6

- SMILES Notation : CCC(=O)C1=C(COC=O)C(=O)N2Cc3c(CC)c4cc(OC(=O)N5CCC(CC5)N6CCCCC6)ccc4nc3C2=C1

The mechanism by which this compound exerts its effects is primarily through the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound induces DNA damage, leading to apoptosis in cancer cells.

Cytotoxicity Studies

Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, studies have shown that it effectively induces apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis via mitochondrial pathway |

| HCT116 | 4.5 | DNA damage and cell cycle arrest |

| A549 | 6.0 | Induction of caspase pathways |

Case Studies

- Phase I Clinical Trials : A study involving patients with solid tumors demonstrated the compound's ability to achieve partial responses in some cases when administered at a maximum tolerated dose of 30 mg/m² per day over a defined schedule. The observed side effects were primarily gastrointestinal, consistent with other irinotecan-based therapies .

- Preclinical Models : In animal models, administration of this lactone resulted in significant tumor regression in xenograft models of colorectal cancer. The compound's efficacy was attributed to its potent inhibition of tumor growth and metastasis .

Comparative Analysis with Other Derivatives

When compared to other irinotecan derivatives, such as SN-38 (the active metabolite), this compound shows enhanced stability and bioavailability, which may contribute to its improved therapeutic index.

| Compound | Stability | Bioavailability | Efficacy (Tumor Reduction) |

|---|---|---|---|

| Irinotecan | Moderate | Low | Moderate |

| SN-38 | Low | Moderate | High |

| 12-Ethyl... Irinotecan Lactone | High | High | Very High |

Properties

Molecular Formula |

C33H38N4O6 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

[12-ethyl-8-(formyloxymethyl)-9-oxo-7-propanoyl-11H-indolizino[1,2-b]quinolin-2-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C33H38N4O6/c1-3-23-24-16-22(43-33(41)36-14-10-21(11-15-36)35-12-6-5-7-13-35)8-9-28(24)34-31-26(23)18-37-29(31)17-25(30(39)4-2)27(32(37)40)19-42-20-38/h8-9,16-17,20-21H,3-7,10-15,18-19H2,1-2H3 |

InChI Key |

QNIOKAYVQPDRIP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)COC=O)C(=O)CC)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.